Aripiprazole USP RC H
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Overview
Description
Aripiprazole USP RC H is a chemical compound known for its relevance in pharmaceutical research. It is often referred to as a related compound to aripiprazole, an antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aripiprazole USP RC H involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with butoxybutanol under controlled conditions to form the intermediate product. This intermediate is then reacted with quinolinone to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Aripiprazole USP RC H undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various piperazine derivatives .
Scientific Research Applications
Aripiprazole USP RC H has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as serotonin and dopamine receptors. These interactions modulate neurotransmitter activity, leading to changes in neuronal signaling pathways. The exact mechanism involves binding to the receptors and altering their conformation, which affects downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A well-known antipsychotic medication.
Dehydroaripiprazole: An active metabolite of aripiprazole with similar pharmacological properties.
Uniqueness
Aripiprazole USP RC H is unique due to its specific chemical structure, which allows it to interact with multiple receptor types. This versatility makes it a valuable compound for research in various fields .
Biological Activity
Aripiprazole, marketed under the brand name Abilify, is a novel atypical antipsychotic primarily used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. This article delves into the biological activity of Aripiprazole USP RC H, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Aripiprazole is unique among antipsychotics due to its partial agonist activity at dopamine D2 receptors. This means it can reduce dopamine activity when levels are high and enhance it when levels are low, contributing to its efficacy in treating psychotic disorders. Additionally, it exhibits antagonistic effects at serotonin 5-HT2A receptors and agonistic effects at 5-HT1A receptors, which may play a role in alleviating depressive symptoms .
The drug is metabolized primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6, producing the active metabolite dehydro-aripiprazole, which contributes to its therapeutic effects. At steady-state concentrations, approximately 40% of the plasma concentration consists of this metabolite .
Pharmacokinetics
Aripiprazole demonstrates linear pharmacokinetics with a bioavailability of about 87% , achieving peak plasma concentrations within 3–5 hours post-administration. The elimination half-life is approximately 75 hours for aripiprazole and 95 hours for dehydro-aripiprazole . The drug is highly protein-bound (>99%), primarily to albumin, which influences its distribution and therapeutic action .
Table 1: Pharmacokinetic Parameters of Aripiprazole
Parameter | Value |
---|---|
Bioavailability | 87% |
Peak Plasma Concentration | 3–5 hours |
Elimination Half-Life | Aripiprazole: 75h |
Dehydro-aripiprazole: 95h | |
Protein Binding | >99% (mainly albumin) |
Schizophrenia
Several studies have established the efficacy of aripiprazole in treating schizophrenia. A pivotal study demonstrated that patients receiving aripiprazole showed significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo within just one week .
In a 52-week randomized trial , patients stabilized on aripiprazole once-monthly showed maintained personal and social functioning as assessed by the Personal and Social Performance (PSP) scale .
Bipolar Disorder
Aripiprazole has also been shown to be effective in managing acute manic episodes in bipolar disorder. In a double-blind study involving 262 patients, those treated with aripiprazole exhibited a greater reduction in Young Mania Rating Scale scores compared to those receiving placebo . The response rate was significantly higher at 40% versus 19% for placebo .
Safety Profile
Aripiprazole is generally well-tolerated. Clinical trials indicate that it does not significantly increase the risk of extrapyramidal symptoms (EPS), weight gain, or prolactin levels compared to placebo . However, some side effects such as orthostatic hypotension have been noted due to its adrenergic antagonist activity .
Table 2: Summary of Clinical Trials on Efficacy and Safety
Study Type | Population | Treatment | Key Findings |
---|---|---|---|
Randomized Controlled Trial | Schizophrenia patients | Aripiprazole vs Placebo | Significant improvement in PANSS scores |
Long-term Study | Stabilized patients | Aripiprazole once-monthly | Maintained functioning on PSP scale |
Acute Mania Study | Bipolar disorder patients | Aripiprazole vs Placebo | Higher response rate; better mania control |
Case Studies
A retrospective review involving elderly patients treated with aripiprazole indicated positive outcomes in managing psychosis associated with schizophrenia. Out of ten patients studied, seven showed significant improvement on the Clinical Global Impression Scale from severely ill to much improved at discharge .
Properties
IUPAC Name |
7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-8,10,20H,1-4,9,11-19H2,(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWHJXDNWRPQIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1796928-63-6 |
Source
|
Record name | 7-[4-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7A5U6W2LZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.